The Bifunctional Linker NH2-C4-NH-Boc: A Technical Guide for Drug Development Professionals
The Bifunctional Linker NH2-C4-NH-Boc: A Technical Guide for Drug Development Professionals
An In-depth Overview of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (NH2-C4-NH-Boc), a Key Building Block in Modern Pharmaceutical Research.
In the landscape of innovative therapeutic design, particularly in the burgeoning field of targeted protein degradation, the strategic selection of chemical linkers is paramount. Among these, N-(tert-Butoxycarbonyl)-1,4-diaminobutane , commonly abbreviated as NH2-C4-NH-Boc, has emerged as a versatile and widely utilized building block. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and applications, with a focus on its role in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).
Molecular Structure and Chemical Identity
NH2-C4-NH-Boc is a mono-protected diamine. Its structure consists of a four-carbon alkyl chain (butane) flanked by two amino groups. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other remains as a free primary amine. This differential protection allows for sequential and controlled reactions at either end of the molecule, making it an ideal spacer for conjugating different molecular entities.[1][2]
The IUPAC name for this compound is tert-butyl N-(4-aminobutyl)carbamate .[2][3] Its linear formula is (CH₃)₃COCONH(CH₂)₄NH₂.
Physicochemical and Quantitative Data
The properties of NH2-C4-NH-Boc have been well-characterized, and the following tables summarize key quantitative data sourced from various chemical suppliers and databases.
| Identifier | Value | Source |
| CAS Number | 68076-36-8 | [1][4] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][2][4] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| InChI Key | ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| SMILES String | NCCCCNC(OC(C)(C)C)=O | [4] |
| Physical Property | Value | Conditions |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 0.984 g/mL | at 20 °C[5] |
| Refractive Index | n20/D 1.460 | [1] |
| Purity | ≥97% to >98% (GC or HPLC) | [4] |
| Flash Point | 109.0 °C | Closed cup |
| Solubility | Concentration | Solvent |
| Water | 100 mg/mL (531.15 mM) | [4][6] |
| DMSO | 100 mg/mL (531.15 mM) | [6] |
Experimental Protocols
The utility of NH2-C4-NH-Boc is rooted in its synthetic accessibility and reactivity. Below are representative experimental protocols for its synthesis and use.
Synthesis of N-Boc-1,4-diaminobutane
A common method for the preparation of mono-Boc-protected diamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to an excess of the corresponding diamine.[5]
Materials:
-
1,4-Butanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
-
Dissolve 1,4-butanediamine (5 equivalents) in dichloromethane.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dichloromethane to the stirred diamine solution at room temperature.
-
Allow the reaction mixture to stir for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Further purification can be achieved by flash column chromatography.
Solubilization Protocol for In Vitro Assays
For cell-based assays or other aqueous experimental systems, proper solubilization is critical.
Materials:
-
NH2-C4-NH-Boc
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline or Corn Oil
Procedure:
-
Prepare a stock solution by dissolving NH2-C4-NH-Boc in DMSO. Sonication may be used to aid dissolution.[6]
-
For a final working solution, dilute the DMSO stock into an aqueous buffer or cell culture medium. A common protocol involves a final concentration of 10% DMSO and 90% of an aqueous vehicle (e.g., saline with 20% SBE-β-CD or corn oil).[7] It is important to ensure the final DMSO concentration is compatible with the experimental system.
Applications in Drug Development and PROTAC Synthesis
NH2-C4-NH-Boc is a valuable intermediate in the synthesis of pharmacologically active compounds.[5][8] Its primary application in modern drug development is as an alkyl linker in the construction of PROTACs.[4][6][7]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker component of a PROTAC, for which NH2-C4-NH-Boc is a common starting material, plays a critical role in dictating the efficacy of the resulting degrader by controlling the distance and orientation between the target protein and the E3 ligase.
The free amine of NH2-C4-NH-Boc can be readily coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or von Hippel-Lindau ligand for VHL). Following this coupling, the Boc-protecting group is removed under acidic conditions to reveal a new primary amine, which is then available for conjugation to the target protein ligand.
Caption: General structure of a PROTAC molecule.
The diagram above illustrates the tripartite structure of a PROTAC, where a linker, often synthesized using NH2-C4-NH-Boc, connects a target protein ligand and an E3 ubiquitin ligase ligand. This ternary complex formation facilitates the targeted degradation of the protein of interest.
Caption: Synthetic workflow for PROTAC synthesis using NH2-C4-NH-Boc.
This workflow demonstrates the sequential coupling strategy enabled by the mono-protected nature of NH2-C4-NH-Boc, culminating in the final PROTAC molecule.
Conclusion
NH2-C4-NH-Boc is a foundational chemical tool for researchers and professionals in drug development. Its simple, yet elegant, bifunctional nature provides a reliable and versatile platform for the construction of complex molecules, most notably PROTACs. A thorough understanding of its properties and reaction protocols is essential for its effective implementation in the synthesis of next-generation therapeutics aimed at targeted protein degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. N-Boc-1,4-diaminobutane, 97+% 1 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. NH2-C4-NH-Boc | 68076-36-8 | MOLNOVA [molnova.com]
- 5. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 6. NH2-C4-NH-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
